5-(2-fluoropropan-2-yl)-1,2-oxazole-3-carboxylic acid
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Overview
Description
5-(2-fluoropropan-2-yl)-1,2-oxazole-3-carboxylic acid is a fluorinated heterocyclic compound. It features a five-membered oxazole ring substituted with a fluoropropyl group and a carboxylic acid group. The presence of fluorine in the structure often imparts unique chemical and biological properties, making such compounds valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluoropropan-2-yl)-1,2-oxazole-3-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the fluoropropyl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The fluoropropyl group can be introduced via nucleophilic substitution reactions using fluorinated reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize the production scale.
Chemical Reactions Analysis
Types of Reactions
5-(2-fluoropropan-2-yl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the fluoropropyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents at the fluorine position.
Scientific Research Applications
5-(2-fluoropropan-2-yl)-1,2-oxazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 5-(2-fluoropropan-2-yl)-1,2-oxazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, influencing the compound’s biological activity. The oxazole ring can participate in hydrogen bonding and other interactions, contributing to the overall mechanism.
Comparison with Similar Compounds
Similar Compounds
5-(2-fluoropropan-2-yl)nicotinic acid: Another fluorinated compound with a similar structure but different ring system.
Hexafluoro-2-propanol: A fluorinated alcohol with distinct properties and applications.
Uniqueness
5-(2-fluoropropan-2-yl)-1,2-oxazole-3-carboxylic acid is unique due to its specific combination of the oxazole ring and fluoropropyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
2228703-86-2 |
---|---|
Molecular Formula |
C7H8FNO3 |
Molecular Weight |
173.1 |
Purity |
95 |
Origin of Product |
United States |
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